2-Ethyl-1,4-dimethoxybenzene
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Overview
Description
2-Ethyl-1,4-dimethoxybenzene is an organic compound with the molecular formula C10H14O2. It is a derivative of benzene, where two methoxy groups and one ethyl group are substituted at the 1, 4, and 2 positions, respectively. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
2-Ethyl-1,4-dimethoxybenzene is a derivative of benzene, a cyclic compound with a conjugated pi electron system . The primary targets of this compound are likely to be the same as those of benzene and its derivatives, which typically interact with electrophiles in electrophilic aromatic substitution reactions .
Mode of Action
The mode of action of this compound is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene and its derivatives are known to participate in various biochemical pathways, particularly those involving electrophilic aromatic substitution .
Result of Action
For example, benzene and its derivatives are known to interact with electrophiles, leading to the formation of substituted benzene rings .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-1,4-dimethoxybenzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of 1,4-dimethoxybenzene with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Electrophilic Aromatic Substitution: The ethyl group can be introduced to the aromatic ring through electrophilic substitution reactions, where the aromatic ring reacts with an ethyl cation generated from ethyl halides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into various reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Typical electrophiles include halogens, nitro groups, and alkyl groups, with catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of benzoquinones or other oxidized aromatic compounds.
Reduction: Formation of reduced aromatic compounds with altered functional groups.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
2-Ethyl-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
Comparison with Similar Compounds
1,4-Dimethoxybenzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.
4-Ethyl-1,2-dimethoxybenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
2,5-Dimethoxyethylbenzene: Another isomer with different substitution positions, leading to varied chemical properties.
Uniqueness: 2-Ethyl-1,4-dimethoxybenzene is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of both methoxy and ethyl groups enhances its utility in various synthetic and industrial applications .
Properties
IUPAC Name |
2-ethyl-1,4-dimethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZCWRYUYQRBPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343777 |
Source
|
Record name | 2-Ethyl-1,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-08-2 |
Source
|
Record name | 2-Ethyl-1,4-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-1,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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